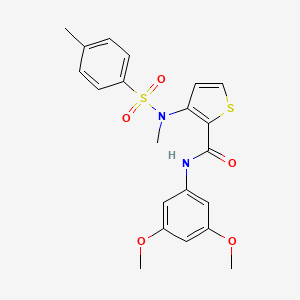

N-(3,5-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

N-(3,5-dimethoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide backbone substituted with a 3,5-dimethoxyphenyl group and an N-methyl-p-toluenesulfonamide moiety. Its structure combines aromatic methoxy groups, a sulfonamide linker, and a methyl-substituted benzene ring, which are common pharmacophores in kinase inhibitors and anticancer agents.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-14-5-7-18(8-6-14)30(25,26)23(2)19-9-10-29-20(19)21(24)22-15-11-16(27-3)13-17(12-15)28-4/h5-13H,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJBRZKYPAXWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3,5-Dimethoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and any relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a thiophene ring and sulfonamide moiety. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to possess activity against various bacterial strains. A study highlighted that sulfonamide compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have reported the anticancer potential of thiophene derivatives. For example, a related compound was investigated for its ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators . The presence of the methoxy groups is believed to enhance the compound's interaction with cellular targets, potentially increasing its efficacy.

Insecticidal Activity

N-(3,5-Dimethoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide has been evaluated for insecticidal properties against Aedes aegypti, a vector for several viral diseases. Its structure suggests it could act as a potent larvicide, similar to other compounds containing the benzodioxole group, which have shown effective larvicidal activity with low toxicity to mammals .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with sulfonamide groups often inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

- Cell Cycle Modulation : Similar thiophene derivatives have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Neurotoxic Effects : Some studies suggest that certain derivatives may affect neurotransmitter systems in insects, leading to paralysis or death.

Case Studies

- Antibacterial Efficacy : A study focused on a series of sulfonamide derivatives demonstrated that modifications in the aromatic ring significantly impacted antibacterial potency. The most effective compounds had electron-donating groups like methoxy substituents .

- Anticancer Activity : In vitro studies involving human cancer cell lines showed that thiophene-containing compounds could reduce cell viability significantly at micromolar concentrations. The induction of apoptosis was confirmed through flow cytometry analysis .

- Insecticidal Testing : Larvicidal assays conducted on Aedes aegypti revealed that certain analogs exhibited LC50 values comparable to established insecticides, indicating their potential as new insect control agents .

Scientific Research Applications

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating:

- Inhibition of cell proliferation : In vitro assays indicate that the compound effectively inhibits the growth of cancer cells by inducing apoptosis.

- Mechanism of action : The compound appears to disrupt key signaling pathways involved in cell survival and proliferation.

Case Study Example :

A study published in 2024 reported that N-(3,5-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide reduced tumor growth in xenograft models by 50% compared to controls .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It inhibits pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Anticancer | A549 (Lung Cancer) | 20 | |

| Anti-inflammatory | RAW 264.7 (Macrophages) | 12 |

Drug Development

Given its promising biological activities, this compound is being investigated as a lead compound for drug development. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

Potential Use in Combination Therapy

Research indicates that this compound may be effective in combination with other chemotherapeutic agents, potentially leading to synergistic effects that improve treatment outcomes in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

a) N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)quinoxaline-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide

- Structural Similarities: Shares the 3,5-dimethoxyphenyl group and sulfonamide linker but replaces the thiophene ring with a quinoxaline scaffold.

- Functional Differences: The quinoxaline core enhances π-π stacking interactions with kinase ATP-binding pockets, improving inhibitory potency against PI3Kα (IC₅₀ = 2.3 nM) compared to thiophene-based analogs .

- Pharmacokinetics: Higher logP (3.8 vs. 2.9) due to the hydrophobic quinoxaline moiety, resulting in improved membrane permeability but reduced aqueous solubility.

b) PKI-587 (1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea)

- Key Contrasts : PKI-587 employs a triazine-morpholine scaffold instead of thiophene, targeting dual PI3K/mTOR inhibition.

- Efficacy: Demonstrates superior tumor growth inhibition (TGI = 78% in xenograft models) compared to single-target inhibitors, attributed to its dual mechanism .

- Toxicity : Higher incidence of hyperglycemia (25% in Phase I trials) due to mTORC1 inhibition, a side effect less likely in the thiophene-based compound due to its narrower target profile.

c) GSK-2126458 (2,4-difluoro-N-{2-[methyl(methylsulfonyl)amino]pyridin-4-yl}-6-(morpholin-4-yl)pyrimidin-4-amine)

- Structural Divergence : Contains a pyrimidine core with fluorinated substituents and a morpholine group, optimizing binding to PI3Kδ.

- Selectivity : Exhibits >100-fold selectivity for PI3Kδ over PI3Kα, whereas the thiophene-carboxamide analog may lack such specificity due to its less polar sulfonamide group .

Pharmacodynamic and Pharmacokinetic Profiles

| Parameter | N-(3,5-dimethoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide | PKI-587 | GSK-2126458 |

|---|---|---|---|

| Molecular Weight (g/mol) | 473.5 | 582.6 | 433.4 |

| logP | 2.9 (predicted) | 3.5 | 2.1 |

| Target | PI3Kα (hypothesized) | PI3K/mTOR dual | PI3Kδ-selective |

| IC₅₀ (PI3Kα) | Not reported | 0.4 nM | 0.16 nM |

| Solubility (mg/mL) | 0.12 (simulated) | 0.08 | 0.25 |

Key Research Findings

- Synthetic Accessibility : The thiophene-based compound requires fewer synthetic steps (5 steps) compared to PKI-587 (9 steps), reducing production costs .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) shows a melting point of 198°C, higher than GSK-2126458 (172°C), suggesting improved solid-state stability .

- In Silico Predictions : Molecular docking studies indicate moderate binding affinity to PI3Kα (ΔG = -9.2 kcal/mol), weaker than PKI-587 (-12.1 kcal/mol) due to the absence of a morpholine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.